Silane, cyclopentyl-

Übersicht

Beschreibung

Silane, cyclopentyl- is an organosilicon compound with the chemical formula C5H12Si. It is a colorless liquid with a boiling point of approximately 137-139 degrees Celsius and a density of about 0.77 g/ml . Silane, cyclopentyl- is soluble in organic solvents such as ethanol and dimethylformamide. It is primarily used as an intermediate in the synthesis of other organosilicon compounds and as a catalyst or reducing agent in organic synthesis reactions .

Vorbereitungsmethoden

Silane, cyclopentyl- can be synthesized through various methods:

Reaction with Cyclopentyl Halides: Silane, cyclopentyl- can be obtained by reacting cyclopentyl halides with silicon or organosilicon compounds.

Reduction of Cyclopentyltrichlorosilane: Another method involves the reduction of cyclopentyltrichlorosilane using lithium aluminium tetrahydride in various solvents.

Analyse Chemischer Reaktionen

Silane, cyclopentyl- undergoes several types of chemical reactions:

Oxidation: Silane, cyclopentyl- can be oxidized to form cyclopentylsiloxane.

Reduction: It can be reduced to form cyclopentylsilane derivatives.

Substitution: Silane, cyclopentyl- can undergo substitution reactions with various reagents to form different organosilicon compounds.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Such as hydrogen peroxide or ozone.

Reducing Agents: Such as lithium aluminium hydride.

Substitution Reagents: Such as halogens or alkyl groups.

The major products formed from these reactions include cyclopentylsiloxane, cyclopentylsilane derivatives, and various substituted organosilicon compounds .

Wissenschaftliche Forschungsanwendungen

Polymerization

Silane, cyclopentyl- serves as an effective catalytic component in the polymerization of olefins, particularly propylene. Its unique structure allows it to enhance polymer properties significantly:

- High Stereoregularity : The use of cyclopentyl silanes leads to polymers with improved stereoregularity, which is crucial for applications requiring specific mechanical properties.

- Polymer Activity : It exhibits high polymerization activity, making it suitable for producing high-performance polymers like polypropylene and polybutene .

Silane Coupling Agent

As a silane coupling agent, cyclopentyl silane plays a critical role in improving the adhesion between inorganic fillers and organic polymers. This enhances the mechanical strength and durability of composite materials:

- Adhesion Improvement : Cyclopentyl silane facilitates better bonding between the matrix and filler materials, which is essential for applications in construction materials and automotive components .

- Resin Modification : It can be used to modify resins to achieve desired properties such as increased flexibility or resistance to environmental factors .

Organic Synthesis

In organic chemistry, silane, cyclopentyl- is used as an intermediate in the synthesis of various organosilicon compounds. Its applications include:

- Synthesis of Silyl Ethers : Cyclopentyl silane can be transformed into various silyl ethers through reactions with alcohols, which are valuable in organic synthesis for protecting functional groups .

- Catalytic Applications : It has been utilized as a catalyst in various organic reactions due to its ability to stabilize reactive intermediates .

Case Study 1: Polymerization of Propylene

A study demonstrated that using cyclopentyl silane as a catalyst resulted in propylene polymers with enhanced stereoregularity and mechanical properties compared to traditional catalysts. The polymers exhibited improved tensile strength and thermal stability.

Case Study 2: Silane Coupling Agent in Composites

Research highlighted the effectiveness of cyclopentyl silane as a coupling agent in silica-filled rubber composites. The addition of cyclopentyl silane improved the interfacial adhesion between the rubber matrix and silica, leading to enhanced mechanical properties such as increased tensile strength and elongation at break.

Summary Table of Applications

| Application Area | Description | Benefits |

|---|---|---|

| Polymerization | Catalytic component for olefin polymerization | High stereoregularity and polymer activity |

| Silane Coupling Agent | Enhances adhesion between inorganic fillers and organic polymers | Improved mechanical strength and durability |

| Organic Synthesis | Intermediate for silyl ethers and other organosilicon compounds | Versatile use in protecting functional groups |

Wirkmechanismus

The mechanism by which cyclopentylsilane exerts its effects involves its ability to act as a reducing agent or catalyst in chemical reactions. Silane, cyclopentyl- can donate electrons to other molecules, facilitating the reduction of various compounds. It can also act as a catalyst by lowering the activation energy of chemical reactions, thereby increasing the reaction rate .

Vergleich Mit ähnlichen Verbindungen

Silane, cyclopentyl- can be compared with other similar organosilicon compounds, such as:

Cyclopentasilane: A cyclic compound of silicon and hydrogen with the chemical formula Si5H10.

Cyclopentyltrichlorosilane: Used as a precursor in the synthesis of cyclopentylsilane and other organosilicon compounds.

Silane, cyclopentyl- is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

Biologische Aktivität

Silane, cyclopentyl- (CHSi), is a compound that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of this compound, synthesizing findings from diverse sources.

Chemical Structure and Properties

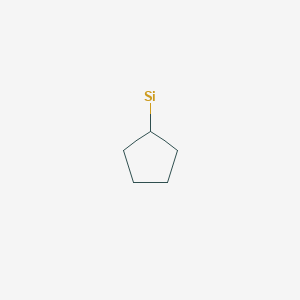

Silane, cyclopentyl- is characterized by a cyclopentyl group attached to a silicon atom. Its molecular structure can be represented as follows:

This compound's unique structure contributes to its reactivity and potential biological interactions.

Antimicrobial Activity

Silane compounds have been explored for their antimicrobial properties. For instance, studies on related silanes suggest that modifications in the silane structure can enhance antibacterial activity. A review highlighted that silanes can act as coupling agents in antimicrobial formulations, potentially improving the efficacy of active pharmaceutical ingredients against bacterial strains .

Antioxidant Activity

The antioxidant potential of silane compounds has also been investigated. For example, some studies have shown that certain silanes can scavenge free radicals, thus contributing to their antioxidant capacity. While specific data on silane, cyclopentyl- is scarce, related compounds have demonstrated significant antioxidant activity in various assays .

Synthesis and Characterization

Silane, cyclopentyl- can be synthesized through reactions involving cyclopentyl trihalosilane and alcohols. The synthesis process typically involves hydrolysis or alcoholysis reactions under controlled conditions . Characterization techniques such as GC-MS and NMR spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Comparative Analysis of Silanes

A comparative analysis of various silanes reveals trends in their biological activities based on structural variations. The table below summarizes the biological activities reported for selected silane compounds:

Eigenschaften

InChI |

InChI=1S/C5H9Si/c6-5-3-1-2-4-5/h5H,1-4H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCEVJNUZWXZOMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)[Si] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00422602 | |

| Record name | Cyclopentylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00422602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80249-74-7 | |

| Record name | Cyclopentylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00422602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes for cyclopentylsilane?

A1: Cyclopentylsilane can be synthesized by reacting iodosilane with cyclopentylmagnesium bromide. [, ] This reaction yields cyclopentylsilane, similar to the synthesis of cyclobutyl and cyclopropylsilane.

Q2: What insights do we have into the structure of cyclopentylsilane?

A3: Several studies have investigated the structural characteristics of cyclopentylsilane. Research utilizing electron diffraction techniques has provided insights into its molecular structure and pseudorotational motion. [] Additionally, Raman and infrared spectroscopy studies have been conducted to elucidate its conformational stability and assign vibrational modes. [] A study focusing on 1,1,1-trifluorocyclopentylsilane employed broadband microwave spectroscopy to analyze its structural features. []

Q3: Has cyclopentylsilane been used in any complex synthetic applications?

A4: Yes, cyclopentylsilane has proven valuable in total synthesis endeavors. Researchers successfully employed a derivative of cyclopentylsilane, specifically an allylic silane, as a key building block in the total synthesis of (+)-4,5-deoxyneodolabelline, a natural product belonging to the dolabellane diterpene family. [] This synthesis highlights the potential of cyclopentylsilane derivatives in constructing complex molecules.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.